molecular formula C10H11FN8O2 B14123883 [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol

Cat. No.: B14123883
M. Wt: 294.25 g/mol
InChI Key: FMMKFPBAFDMOLE-PLDPKQSISA-N
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Description

((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azido group, a fluorine atom, and a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the Azido Group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the reagent.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Purine Base: The purine base is attached through glycosylation reactions, typically using protected purine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential as a biochemical probe. The azido group can be used in click chemistry to label biomolecules, facilitating the study of biological processes at the molecular level.

Medicine

In medicine, ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol involves its interaction with biological macromolecules. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of proteins or nucleic acids. The fluorine atom enhances the compound’s stability and bioavailability, while the purine base facilitates its incorporation into nucleic acid structures, potentially disrupting viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-hydroxytetrahydrofuran-2-yl)methanol
  • ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-chlorotetrahydrofuran-2-yl)methanol

Uniqueness

The presence of the fluorine atom in ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol distinguishes it from similar compounds. Fluorine’s high electronegativity and small size contribute to the compound’s unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

This detailed article provides a comprehensive overview of ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11FN8O2

Molecular Weight

294.25 g/mol

IUPAC Name

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluorooxolan-2-yl]methanol

InChI

InChI=1S/C10H11FN8O2/c11-5-6(17-18-13)4(1-20)21-10(5)19-3-16-7-8(12)14-2-15-9(7)19/h2-6,10,20H,1H2,(H2,12,14,15)/t4-,5-,6-,10-/m1/s1

InChI Key

FMMKFPBAFDMOLE-PLDPKQSISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])F)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])F)N

Origin of Product

United States

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